4-Aminocyclohexanol

説明

Historical Context and Evolution of Research on Cyclohexanol (B46403) Derivatives

Research into cyclohexanol derivatives is foundational to modern organic chemistry. The initial production of cyclohexanol itself was achieved through the hydrogenation of phenol (B47542) or the oxidation of cyclohexane (B81311). wikipedia.orgresearchgate.net These early methods paved the way for the synthesis of more complex substituted cyclohexanols. The development of catalytic hydrogenation techniques in the late 20th century was a significant advancement, allowing for greater control over the synthesis of various derivatives. mdpi.com

One common industrial route to aminocyclohexanols starts from p-aminophenol or its acetylated form, paracetamol, which is catalytically hydrogenated. google.com The resulting product is a mixture of cis and trans isomers, which then requires separation, often through fractional crystallization of the acetylated intermediate. google.com The evolution of synthetic methods, including enzymatic processes and stereoselective chemical hydrogenation, has been driven by the need for high-purity isomers for specific applications, particularly in the pharmaceutical industry. The historical development reflects a broader trend in organic chemistry toward achieving greater stereochemical control in synthesis to produce compounds with specific desired properties.

Significance of trans-4-Aminocyclohexanol (B47343) in Contemporary Chemical Synthesis and Materials Science

The importance of trans-4-aminocyclohexanol in modern science stems from its versatility as a chemical intermediate. Its bifunctional nature, possessing both nucleophilic amino and hydroxyl groups, allows it to be a cornerstone in the synthesis of a wide array of more complex molecules. innospk.comchemimpex.com

In Chemical Synthesis:

Pharmaceutical Intermediates: It is a crucial precursor in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.comnbinno.com Its most notable application is in the production of Ambroxol (B1667023), a widely used mucolytic agent for treating respiratory conditions. innospk.comfishersci.nodarshanpharmachem.com It also serves as an intermediate for other drugs, including antidepressants and kinase inhibitors. nbinno.com

Heterocyclic Chemistry: The compound is used to synthesize N-substituted 7-azabicyclo[2.2.1]heptanes through a process involving transannular nucleophilic displacement. sigmaaldrich.com These bicyclic structures are valuable substrates in various chemical studies.

Chiral Building Block: As a chiral molecule, it is employed in asymmetric synthesis to create enantiomerically pure compounds, which is critical in the development of modern pharmaceuticals. chemimpex.com

In Materials Science:

Polymers and Nanocomposites: Trans-4-aminocyclohexanol reacts with compounds like formaldehyde (B43269) and bisphenols to create benzoxazine (B1645224) monomers. sigmaaldrich.com These monomers can be polymerized to form polybenzoxazines, a class of high-performance polymers known for their thermal stability. Its use has been documented in the preparation of polybenzoxazine-silica hybrid nanocomposites, which exhibit enhanced thermal and mechanical properties. sigmaaldrich.com

Functional Polymers: The compound is used to create functionalized polymers that have applications in advanced materials. It can act as a modifier to enhance properties such as thermal stability and flexibility in polymers. chemimpex.com

Structure-Directing Agent: In materials synthesis, it has been used as a structure-directing agent in the hydrothermal synthesis of cobalt-containing magadiite, a type of layered silicate (B1173343). rsc.org

The demand for high-purity trans-4-aminocyclohexanol is expected to grow, driven by continuous innovation in drug discovery, the increasing complexity of synthetic targets, and the development of new advanced materials. innospk.comdatainsightsmarket.com

Overview of Stereochemical Influence in Aminocyclohexanol Chemistry

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the chemistry of aminocyclohexanols. The relative orientation of the amino and hydroxyl groups on the cyclohexane ring—either cis (on the same side) or trans (on opposite sides)—profoundly influences the molecule's stability, reactivity, and biological activity. spcmc.ac.in

In its most stable chair conformation, the bulky substituents on a cyclohexane ring prefer to occupy equatorial positions to minimize steric strain. For trans-4-aminocyclohexanol, both the amino and hydroxyl groups can occupy equatorial positions, resulting in a relatively stable diequatorial conformer. In contrast, the cis-isomer must have one group in an axial position and the other equatorial, leading to greater steric interactions and generally lower stability. spcmc.ac.in

This stereochemical difference has significant consequences:

Reactivity and Reaction Pathways: The spatial arrangement of functional groups dictates how they can interact with reagents. For instance, in the deamination of 2-aminocyclohexanols with nitrous acid, the trans-isomer, existing predominantly in the stable diequatorial conformation, undergoes ring contraction to form cyclopentanecarboxaldehyde. spcmc.ac.in The cis-isomer, however, can exist in two different chair conformations, leading to a mixture of products including both cyclohexanone (B45756) and the ring-contracted aldehyde. spcmc.ac.in

Synthesis and Separation: Controlling the stereochemical outcome of a reaction is a key challenge in synthesizing aminocyclohexanols. Catalytic hydrogenation of p-aminophenol typically yields a mixture of cis and trans isomers. google.com Achieving a high trans/cis ratio is often a primary objective. google.com Recent research has focused on developing highly selective methods, such as one-pot enzymatic cascades that can produce either the cis or trans isomer with high diastereoselectivity by choosing appropriate enzymes. researchgate.net

Pharmacological Activity: The stereochemistry is critical for a molecule's interaction with biological targets like enzymes and receptors. The specific three-dimensional shape of an isomer determines its binding affinity and efficacy, which is why the synthesis of stereochemically pure compounds is essential in drug development. chemimpex.com

Scope and Objectives of Current Academic Inquiry into trans-4-Aminocyclohexanol

Contemporary research on trans-4-aminocyclohexanol is focused on expanding its utility through innovative and sustainable methods, as well as exploring new applications. The primary objectives of current academic and industrial inquiry include:

Advanced and Sustainable Synthesis: A major goal is the development of more efficient and environmentally friendly synthetic routes. This includes the use of enzymatic cascade reactions to produce specific isomers of 4-aminocyclohexanol from bio-based precursors like 1,4-cyclohexanedione (B43130), which can be derived from succinic acid. researchgate.net These biocatalytic methods offer high stereoselectivity and avoid the harsh conditions and byproducts associated with traditional chemical synthesis. researchgate.net

New Materials Development: Researchers are exploring its use in creating novel materials. Its role as a building block for functional polymers, such as polybenzoxazines for nanocomposites, continues to be an active area of investigation. chemimpex.comsigmaaldrich.com Its application as a structure-directing agent in the synthesis of zeolites and other porous materials is also a field of interest. rsc.org

Expansion of Pharmaceutical Applications: While its role in Ambroxol synthesis is well-established, ongoing research aims to utilize trans-4-aminocyclohexanol as a key intermediate for a new generation of pharmaceuticals. innospk.comdatainsightsmarket.com Its chiral nature makes it a valuable scaffold for designing complex molecules with specific biological activities. chemimpex.com

Process Optimization: Efforts are being made to improve industrial production processes. This includes optimizing reaction conditions for hydrogenation to maximize the yield of the desired trans isomer and developing more efficient separation techniques to achieve high purity (≥99%). innospk.comgoogle.comdatainsightsmarket.com The compatibility of the compound with continuous flow chemistry is also being explored to align with modern trends in efficient manufacturing. innospk.com

The future of research on trans-4-aminocyclohexanol is geared towards leveraging its unique chemical properties for high-value applications, with a strong emphasis on sustainability, efficiency, and innovation in both chemical synthesis and materials science. innospk.comprof-research.com

Data Tables

Table 1: Physical and Chemical Properties of trans-4-Aminocyclohexanol

| Property | Value | Reference(s) |

| IUPAC Name | trans-4-Aminocyclohexan-1-ol | thermofisher.com |

| CAS Number | 27489-62-9 | innospk.com |

| Molecular Formula | C₆H₁₃NO | innospk.comthermofisher.com |

| Molecular Weight | 115.18 g/mol | thermofisher.com |

| Appearance | White to pale-yellow/orange crystalline powder | innospk.comthermofisher.com |

| Melting Point | 108–115 °C | innospk.comthermofisher.com |

| Solubility | Soluble in water | fishersci.no |

| Purity (Typical) | ≥98% | thermofisher.com |

Table 2: Summary of Applications

| Application Area | Specific Use | Example(s) | Reference(s) |

| Pharmaceuticals | Key intermediate for Active Pharmaceutical Ingredients (APIs) | Ambroxol, antidepressants, kinase inhibitors | nbinno.comfishersci.no |

| Organic Synthesis | Chiral building block, precursor for heterocyclic compounds | N-substituted 7-azabicyclo[2.2.1]heptanes | chemimpex.comsigmaaldrich.com |

| Materials Science | Monomer for high-performance polymers, modifier | Polybenzoxazines, polybenzoxazine-silica nanocomposites | chemimpex.comsigmaaldrich.com |

| Catalysis/Synthesis | Structure-directing agent | Synthesis of cobalt-containing magadiite | rsc.org |

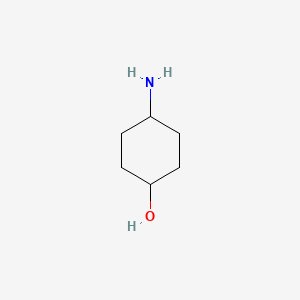

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMLXLGZJLAOKJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218630, DTXSID001312113 | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-65-3, 27489-62-9, 40525-78-8 | |

| Record name | 4-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminocyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006850653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Aminocyclohexan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027489629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminocyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-aminocyclohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6E7B62984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINOCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K079SXM0E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Trans 4 Aminocyclohexanol

Established Industrial and Laboratory Synthetic Routes for trans-4-Aminocyclohexanol (B47343)

Traditional chemical syntheses of trans-4-aminocyclohexanol often involve multi-step processes that include reduction and hydrogenation reactions. These methods are well-established for large-scale production, though they may require harsh reaction conditions.

Reductive Amination Strategies for Cyclohexanone (B45756) Derivatives

Reductive amination of cyclohexanone derivatives represents a direct approach to forming aminocyclohexanols. This method typically involves the reaction of a cyclohexanone precursor with an amine source, followed by reduction of the resulting imine or enamine intermediate. While effective, traditional reductive amination of substituted cyclohexanones often shows low selectivity or favors the formation of the cis-isomer. However, specific reagents and conditions can be employed to enhance the yield of the desired trans-product. For instance, the use of lithium borohydride (B1222165) as a reducing agent in the reductive amination of substituted cyclohexanones with primary amines has been shown to selectively produce trans-products. researchgate.net

Hydrogenation of Para-Acetamidophenol as a Cornerstone for Large-Scale Production

A prominent industrial method for synthesizing trans-4-aminocyclohexanol starts with the catalytic hydrogenation of p-acetamidophenol (paracetamol). google.comgoogle.com This process is typically carried out in an aqueous or alcoholic solution using catalysts such as platinum oxide, Raney nickel, or rhodium on alumina (B75360). google.comgoogle.com The hydrogenation of the aromatic ring under these conditions often yields a mixture of cis and trans isomers of 4-acetamidocyclohexanol. google.com

The ratio of these isomers is influenced by the catalyst and reaction conditions. For example, using a platinum oxide catalyst in water can yield a trans/cis ratio of approximately 4:1. google.com Similarly, hydrogenating with Raney nickel in ethanol (B145695) at elevated temperature and pressure can also produce a 4:1 trans/cis ratio. google.com In contrast, using 5% rhodium on Al₂O₃ can result in a nearly 1:1 mixture of the isomers. google.com

Following hydrogenation, the isomeric mixture of 4-acetamidocyclohexanol is often separated by fractional crystallization from a solvent like acetone (B3395972). google.comgoogle.com The isolated trans-4-acetamidocyclohexanol is then hydrolyzed, typically under acidic or alkaline conditions, to remove the acetyl group and yield the free amino alcohol, trans-4-aminocyclohexanol. google.comgoogle.com Subsequent purification steps, such as crystallization, are employed to obtain the final product in high purity. uni-greifswald.de

| Catalyst | Solvent | Temperature | Pressure | trans/cis Ratio |

| Platinum oxide | Water | Room Temperature | ~3 bar | ~4:1 |

| Raney Nickel | Ethanol | 180°C | 10 bar | ~4:1 |

| 5% Rhodium on Al₂O₃ | Ethanol | Room Temperature | ~3.5 bar | ~1:1 |

Ring-Opening of Cyclohexene (B86901) Oxide Intermediates and Subsequent Functional Group Transformations

Another synthetic avenue involves the ring-opening of cyclohexene oxide. This epoxide can be opened by nucleophilic attack, including by ammonia (B1221849) or amines, to produce aminocyclohexanol derivatives. The stereochemical outcome of the ring-opening reaction is a key consideration. For instance, the aminolysis of cyclohexene oxide can lead to the formation of 2-aminocyclohexanol (B3021766) derivatives. thieme-connect.comresearchgate.net Subsequent chemical transformations would be necessary to arrive at the 4-aminocyclohexanol structure.

A related approach starts from cyclohexene, which can undergo cyclization and subsequent ring-opening reactions to introduce the desired functional groups. google.com For example, treatment of cyclohexene with reagents like N-bromosuccinimide (NBS) can lead to intermediates that, upon reaction with an alcohol and subsequent transformations, yield aminocyclohexanol structures. google.com The stereoselectivity of these multi-step sequences is critical to achieving the desired trans configuration.

Chemoenzymatic and Biocatalytic Approaches for Stereoselective Synthesis

In recent years, chemoenzymatic and biocatalytic methods have emerged as powerful alternatives for the synthesis of trans-4-aminocyclohexanol. These approaches leverage the high selectivity of enzymes to achieve specific stereochemical outcomes under mild reaction conditions.

One-Pot Sequential and Cascade Reactions Employing Keto Reductases and Amine Transaminases

A notable biocatalytic strategy involves the use of a combination of keto reductases (KREDs) and amine transaminases (ATAs) in one-pot reactions starting from 1,4-cyclohexanedione (B43130). d-nb.infouni-greifswald.deresearchgate.net This diketone can be derived from bio-based succinic acid. d-nb.inforesearchgate.net Two main enzymatic cascade routes have been explored:

Route A: The first step is the regioselective monoreduction of 1,4-cyclohexanedione by a KRED to form 4-hydroxycyclohexanone. This intermediate is then subjected to a stereoselective transamination by an ATA to produce this compound. d-nb.infouni-greifswald.de

Route B: This route reverses the order of enzymatic reactions, starting with a selective monoamination of 1,4-cyclohexanedione by an ATA to yield 4-aminocyclohexanone (B1277472), followed by a KRED-catalyzed reduction to the final product. d-nb.infouni-greifswald.de

Research has shown that Route A is more feasible. By carefully selecting the enzymes, it is possible to synthesize both cis- and trans-4-aminocyclohexanol with good to excellent diastereomeric ratios. d-nb.infouni-greifswald.deresearchgate.net For the synthesis of trans-4-aminocyclohexanol, a specific amine transaminase, ATA-234, has been identified as effective, leading to a cis/trans ratio of 20:80. d-nb.info These one-pot sequential reactions highlight the modularity and efficiency of biocatalysis in producing high-value chiral building blocks. d-nb.infouni-greifswald.deresearchgate.net

Regioselective Keto Reductase-Catalyzed Monoreduction of 1,4-Cyclohexanedione

| Starting Material | Enzyme 1 (Function) | Intermediate | Enzyme 2 (Function) | Product | Diastereomeric Ratio (cis:trans) |

| 1,4-Cyclohexanedione | LK-KRED (Monoreduction) | 4-Hydroxycyclohexanone | ATA-234 (Transamination) | trans-4-Aminocyclohexanol | 20:80 |

Stereocomplementary Amine Transaminases for cis- and trans-4-Aminocyclohexanol Synthesis

The stereoselective synthesis of both cis- and trans-4-aminocyclohexanol can be achieved from 1,4-cyclohexanedione through a modular enzymatic approach. d-nb.infouni-greifswald.de This process involves the use of stereocomplementary amine transaminases (ATAs), which allows for the production of either the cis or trans isomer with high diastereomeric ratios. d-nb.inforesearchgate.net

A key step in this synthesis is the initial selective monoreduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, catalyzed by a regioselective ketoreductase (KRED). d-nb.infouni-greifswald.de Following this, the choice of ATA determines the stereochemical outcome. For instance, research has identified that most screened mutant ATAs exhibit a notable cis-selectivity. uni-greifswald.de One such engineered transaminase, ATA-3FCR-4M, was designed for converting bulky substrates and shows high cis-selectivity. uni-greifswald.de Conversely, a commercial ATA, ATA-234 from Codexis®, has demonstrated a slight trans-selectivity. uni-greifswald.de

Specifically, the use of certain ATAs can lead to excellent diastereomeric ratios, with cis:trans ratios of up to 99:1. uni-greifswald.deacs.org While achieving high trans-selectivity has been more challenging, ratios of 20:80 (cis:trans) have been obtained. uni-greifswald.deacs.org Molecular modeling of an ATA variant, ATA-3HMU W63Y, suggests a reason for the common cis-selectivity. The model indicates that for the trans product to form, the hydroxyl group of the substrate would need to orient towards a hydrophobic region of the enzyme's active site, which is energetically less favorable than the orientation leading to the cis product. d-nb.inforesearchgate.net

Optimization of Enzymatic Conditions for Diastereomeric Ratios and Yields

Optimizing enzymatic conditions is crucial for maximizing the yield and controlling the diastereomeric ratio in the synthesis of trans-4-aminocyclohexanol. Key parameters that are manipulated include pH, temperature, and the concentration of co-substrates.

In the enzymatic synthesis starting from 1,4-cyclohexanedione, a one-pot sequential approach has been developed. d-nb.info After the initial reduction step to 4-hydroxycyclohexanone, the reaction conditions are adjusted to the optimal pH for the subsequent transamination step. d-nb.info This method has successfully produced the target amino alcohols with approximately 90% conversion. d-nb.info

For the trans-selective synthesis using ATA-234, optimization of reaction conditions improved the cis:trans ratio to 20:80. d-nb.info This particular enzyme was also noted for its higher stability and activity under the studied conditions. d-nb.info In a preparative scale one-pot synthesis starting with 80 mg of 1,4-cyclohexanedione, the process yielded the final product with good conversion rates, although small amounts of by-products like the corresponding diol were observed. d-nb.info

| Enzyme | Isomer Selectivity | Diastereomeric Ratio (cis:trans) | Conversion |

| ATA-3FCR-4M | cis | 80:20 | 91% |

| ATA-200 | cis | 99:1 | 85% |

| ATA-234 | trans | 20:80 | ~90% |

Advanced Synthetic Techniques and Optimization for trans-4-Aminocyclohexanol Production

Recent advancements in synthetic chemistry have led to the development of sophisticated techniques for the production of trans-4-aminocyclohexanol, focusing on improving efficiency, selectivity, and sustainability.

Solid-Phase Synthesis Approaches Utilizing Immobilized trans-4-Aminocyclohexanol

Solid-phase synthesis offers a streamlined approach for certain reactions involving trans-4-aminocyclohexanol. In this method, the compound is immobilized on a solid support, such as silica (B1680970) gel. This immobilization facilitates the purification process, as excess reagents and by-products can be washed away, leaving the desired product attached to the support. This technique has been explored for continuous-flow condensation reactions. While specific examples detailing the large-scale production of trans-4-aminocyclohexanol via this method are not extensively documented in the provided results, the principle is applied in related syntheses where trans-4-aminocyclohexanol is a reactant. For instance, it has been used in the synthesis of Hsp90 probes. nih.gov

Continuous-Flow Condensation with In-line Monitoring

Continuous-flow chemistry, particularly when combined with solid-phase synthesis, presents a modern and efficient method for chemical production. This technique allows for the continuous reaction of reagents, leading to higher throughput and better control over reaction parameters. In the context of reactions involving immobilized trans-4-aminocyclohexanol, continuous-flow condensation can be implemented. A key advantage of this approach is the ability to integrate in-line monitoring, such as UV monitoring, which allows for real-time tracking of the reaction's progress. This leads to improved reproducibility and can help in optimizing reaction conditions on the fly.

Trans-Selective Hydrogenation of Phenol (B47542) Derivatives using Heterogeneous Catalysts

A significant advancement in the synthesis of trans-4-aminocyclohexanol is the trans-selective hydrogenation of phenol derivatives using heterogeneous catalysts. acs.orgacs.org This method is strategically important as the hydrogenation of arenes typically favors the formation of cis-isomers. acs.orgacs.org A notable example is the hydrogenation of p-aminophenol.

The direct hydrogenation of p-aminophenol to produce trans-4-aminocyclohexanol has been challenging due to the lability of the hydroxyl group. google.com However, successful hydrogenation has been achieved using specific catalytic systems. A commercially available heterogeneous palladium catalyst has been reported to effectively catalyze the trans-selective arene hydrogenation of various phenol derivatives. acs.orgacs.org

For instance, Boc-protected p-aminophenol can be hydrogenated to the corresponding protected trans-4-aminocyclohexanol. acs.orgacs.org Furthermore, unprotected p-aminophenol can also be hydrogenated to yield trans-4-aminocyclohexanol with high yield and diastereoselectivity. acs.orgacs.org Another approach involves the one-step hydrogenation and protection of p-nitrophenol to obtain Boc-protected trans-4-aminocyclohexanol. acs.org

Impact of Catalyst Selection and Reaction Parameters on Diastereoselectivity and Yield

For the trans-selective hydrogenation, a 5 wt % Palladium on alumina (Pd/Al₂O₃) catalyst has been identified as being highly effective. acs.orgnih.gov The selection of the solvent also plays a crucial role. For example, using n-heptane as the solvent with the Pd/Al₂O₃ catalyst under a low hydrogen pressure (5 bar) at 80 °C provides good trans-diastereoselectivity. acs.orgnih.gov

Interestingly, the diastereoselectivity can be switched towards the cis-isomer by changing the catalyst to a rhodium-based system. acs.orgacs.org When hydrogenating Boc-protected p-aminophenol, a diastereomeric ratio (trans:cis) of 80:20 was achieved. acs.orgnih.gov By switching the solvent to isopropanol (B130326) and adding potassium carbonate (K₂CO₃), the diastereoselectivity for the hydrogenation of unprotected p-aminophenol could be increased to 88:12. acs.orgnih.gov The steric bulk of substituents on the phenol ring can also influence the diastereomeric ratio, with larger groups in the para-position generally leading to higher trans-selectivity. acs.orgnih.gov

| Catalyst | Substrate | Solvent/Additive | Diastereomeric Ratio (trans:cis) | Yield |

| 5 wt % Pd/Al₂O₃ | p-Cresol | n-heptane | 80:20 | 90% |

| 5 wt % Pd/Al₂O₃ | Boc-protected p-aminophenol | n-heptane | 80:20 | 84% |

| 5 wt % Pd/Al₂O₃ | p-Aminophenol | Isopropanol / K₂CO₃ | 88:12 | High |

| [Rh(COD)Cl]₂ | m-tert-Butylphenol | Not specified | 34:66 | 85% |

| 5 wt % Pd/Al₂O₃ | m-tert-Butylphenol | Not specified | 9:91 | Increased |

Chemical Transformations and Derivatization Reactions of trans-4-Aminocyclohexanol

The bifunctional nature of trans-4-Aminocyclohexanol, possessing both an amino and a hydroxyl group, allows for a diverse range of chemical transformations and derivatization reactions. These reactions are pivotal in synthesizing a variety of compounds with applications in pharmaceuticals and materials science.

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group in trans-4-aminocyclohexanol is a potent nucleophile, readily participating in substitution reactions with various electrophiles. smolecule.com This reactivity is fundamental to the synthesis of numerous derivatives. For instance, it can react with 1-chloro-4-fluorobenzene (B165104) to yield trans-4-(4-chlorophenoxy)cyclohexylamine with an 85% yield. Another notable reaction is its condensation with butyric acid-2-chloro-ethyl ester, catalyzed by Aspergillus niger lipase (B570770) in 2-methyl-butan-2-ol, to produce butyric acid 4-amino-cyclohexyl ester. fishersci.ptchemicalbook.comlookchem.com

These nucleophilic substitution reactions are crucial for creating new C-N bonds and introducing diverse functionalities to the cyclohexyl ring, thereby tailoring the molecule for specific applications, such as intermediates for active pharmaceutical ingredients.

Oxidation Reactions to Corresponding Ketones or Aldehydes

The secondary alcohol group in trans-4-aminocyclohexanol can be oxidized to the corresponding ketone, 4-aminocyclohexanone. This transformation is a key step in the synthesis of various pharmaceutical intermediates. Common oxidizing agents for this purpose include potassium permanganate (B83412) and chromium trioxide. smolecule.com In some synthetic pathways, the amino group is first protected, for example with a phthalimido group, before the oxidation of the hydroxyl group is carried out using reagents like potassium dichromate and sulfuric acid. googleapis.com This protection strategy prevents unwanted side reactions involving the amino group. The resulting 4-(phthalimido)-cyclohexanone can then be used in further synthetic steps. googleapis.com

| Reactant | Oxidizing Agent | Product | Reference |

| trans-4-Aminocyclohexanol | Potassium permanganate or Chromium trioxide | 4-Aminocyclohexanone | smolecule.com |

| 4-(phthalimido)-cyclohexanol | Potassium dichromate and Sulfuric acid | 4-(phthalimido)-cyclohexanone | googleapis.com |

Reduction to Cyclohexylamine (B46788) Derivatives

While trans-4-aminocyclohexanol itself is a reduced form of other precursors, its functional groups can undergo further reduction under specific conditions. For instance, the hydroxyl group can be removed through more complex synthetic routes to yield cyclohexylamine derivatives. smolecule.com However, a more common application of reduction is in the synthesis of trans-4-aminocyclohexanol itself, for example, through the catalytic hydrogenation of p-acetamidophenol. vulcanchem.com The reduction of related intermediates is also a key strategy. For example, the reduction of a Schiff base intermediate, formed from a trans-4-aminocyclohexanol derivative and 2-amino-3,5-dibromobenzaldehyde (B195418), can be achieved using catalytic hydrogenation with a Nickel-Raney catalyst. A one-pot reductive amination of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol (B129727) also yields a cyclohexylamine derivative, bypassing the isolation of the Schiff base.

Schiff Base Formation via Condensation with Aldehydes

The primary amino group of trans-4-aminocyclohexanol readily undergoes condensation reactions with aldehydes to form imines, commonly known as Schiff bases. vulcanchem.com This reaction is typically carried out in a protic solvent like methanol or ethanol under reflux conditions. researchgate.net The formation of the Schiff base involves a nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration.

This reaction has been demonstrated with various aromatic aldehydes, including ethyl vanillin, 4-hydroxy benzaldehyde, and vanillin. researchgate.net The reaction of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde in methanol at 65–70°C for 4-6 hours is a specific example. Similarly, reaction with acetone can form a trans-schiff base, which is a key step in the separation of cis and trans isomers of this compound. google.comgoogle.com

| Aldehyde | Solvent | Conditions | Product | Reference |

| 2-amino-3,5-dibromobenzaldehyde | Methanol | Reflux (65-70°C), 4-6 hours | trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol | |

| Ethyl Vanillin | Ethanol | Reflux (78-80°C), 4-5 hours | 4-((E)-(4-hydroxyl cyclo hexyl imino) methyl) -2-ethoxy phenol | researchgate.net |

| 4-hydroxy benzaldehyde | Ethanol | Reflux (78-80°C), 4-5 hours | Schiff Base | researchgate.net |

| Vanillin | Ethanol | Reflux (78-80°C), 4-5 hours | Schiff Base | researchgate.net |

| Aryl aldehydes | Ethanol | Microwave irradiation (1.5-2.0 min) | Aldimines | scispace.com |

| Acetone | Not specified | Boiling | 4-trans-N-lsopropyliden-aminocyclohexanol | google.com |

O-Alkylation Reactions for Novel Derivatives

The hydroxyl group of trans-4-aminocyclohexanol can be alkylated to form ether derivatives. This O-alkylation is a valuable method for introducing new functional groups and modifying the properties of the molecule. researchgate.net The reaction can be carried out selectively on the hydroxyl group, often after the formation of a Schiff base from the amino group. For example, a Schiff base derived from trans-4-aminocyclohexanol can be O-alkylated using allyl bromide or epichlorohydrin (B41342) in the presence of a base like potassium carbonate in a solvent such as DMF. researchgate.net A more general method for O-alkylation involves the reaction of N-unsubstituted or N-monosubstituted amino alkoxide salts with alkyl halides. google.com The alkoxide is formed using bases like sodium methoxide. google.com

| Schiff Base from | Alkylating Agent | Base/Solvent | Conditions | Product | Reference |

| Ethyl Vanillin | Allyl bromide | K2CO3 / DMF | 60°C, 48 hours | O-Alkylated Schiff base | researchgate.net |

| Not specified | Benzyl (B1604629) chloride | Potassium tert-butoxide / THF | 60°C, 2 hours | O-benzylated trans-2-aminocyclohexanol | google.com |

Formation of Oxaziridines via Imine Oxidation

Oxaziridines, three-membered heterocyclic compounds containing an oxygen-nitrogen bond, can be synthesized from trans-4-aminocyclohexanol. The synthetic route involves a two-step process. First, trans-4-aminocyclohexanol is condensed with an aryl aldehyde to form an aldimine (Schiff base). scispace.comresearchgate.net Subsequently, the imine is oxidized using a peroxy acid, most commonly m-chloroperbenzoic acid (m-CPBA), to yield the corresponding oxaziridine (B8769555). scispace.comresearchgate.netscispace.comnih.gov This oxidation is typically performed in a chilled solution of a solvent like DMF. scispace.com The formation of the oxaziridine is confirmed by the disappearance of the C=N stretching vibration in the IR spectrum and the appearance of a characteristic signal for the oxaziridine ring proton in the 1H NMR spectrum. scispace.com

| Aldimine from | Oxidizing Agent | Solvent | Product | Reference |

| Aryl aldehydes | m-chloroperbenzoic acid | DMF | 2-[ 4'-hydroxycyclohexane ]-3-aryloxaziridines | scispace.com |

Reactions with Protecting Groups (e.g., Boc, Cbz) for Selective Synthesis

In the synthesis of complex molecules containing trans-4-aminocyclohexanol, the strategic use of protecting groups is crucial for achieving selectivity and preventing unwanted side reactions. The amino and hydroxyl groups on the cyclohexane (B81311) ring possess distinct reactivities that can be selectively masked. The most common protecting groups for the amino functionality are tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are introduced to temporarily block the nucleophilicity of the amino group, allowing for subsequent chemical transformations at the hydroxyl position.

Boc Protection

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org The protection of trans-4-aminocyclohexanol with the Boc group is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org The reaction conditions are generally mild and afford high yields of the desired N-Boc-protected product. fishersci.co.uk

Commonly used bases include sodium bicarbonate, sodium hydroxide, and 4-dimethylaminopyridine (B28879) (DMAP). fishersci.co.uk The reaction can be performed in various solvents such as water, tetrahydrofuran (B95107) (THF), acetonitrile, or a biphasic mixture of chloroform (B151607) and water. fishersci.co.uk For instance, Boc-protected trans-4-aminocyclohexanol can be synthesized from p-aminophenol through hydrogenation followed by protection. acs.org Another route involves the direct reaction of trans-4-aminocyclohexanol with Boc₂O. The resulting trans-4-(tert-butoxycarbonylamino)cyclohexanol, also known as Boc-trans-4-aminocyclohexanol, is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical agents. chemimpex.com

The deprotection of the Boc group is typically accomplished using strong acids such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in solvents like dioxane, dichloromethane (B109758) (DCM), or ethyl acetate. fishersci.co.ukacs.org The acidic conditions lead to the cleavage of the carbamate, releasing the free amine. fishersci.co.uk

Table 1: Representative Conditions for Boc Protection of trans-4-Aminocyclohexanol

| Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

| Di-tert-butyl dicarbonate | Sodium bicarbonate | THF/Water | 0 °C - Room Temp. | 20 h | 90% | total-synthesis.com |

| Di-tert-butyl dicarbonate | Not specified | Not specified | Not specified | Not specified | 84% | acs.org |

| Di-tert-butyl dicarbonate | Not specified | n-Heptane | 80 °C | Not specified | 87% | acs.org |

This table is for illustrative purposes and specific conditions may vary.

Cbz Protection

The benzyloxycarbonyl (Cbz or Z) group is another common amine protecting group, valued for its stability and its selective removal via hydrogenolysis. total-synthesis.com The protection of trans-4-aminocyclohexanol with the Cbz group is typically carried out using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions, which involve an aqueous base. total-synthesis.com Alternatively, organic bases like N-methylmorpholine can be used in organic solvents such as THF.

Microwave-assisted Cbz protection has been shown to significantly reduce reaction times and solvent consumption while maintaining high yields. The resulting trans-4-(Cbz-Amino)cyclohexanol serves as a valuable intermediate in multi-step syntheses.

Deprotection of the Cbz group is most commonly achieved by catalytic hydrogenolysis, using a palladium catalyst (e.g., Pd/C) and a hydrogen source. total-synthesis.comorganic-chemistry.org This method is mild and selective, leaving other functional groups intact. organic-chemistry.org

Table 2: Representative Conditions for Cbz Protection of trans-4-Aminocyclohexanol

| Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

| Benzyl chloroformate | Sodium bicarbonate | THF/Water | 0 °C | 20 h | 90-95% | total-synthesis.com |

| Benzyl chloroformate | N-methylmorpholine | THF | 0 °C | 12 h | 90-95% |

This table is for illustrative purposes and specific conditions may vary.

The use of these protecting groups allows for the selective functionalization of the hydroxyl group in trans-4-aminocyclohexanol. Once the amino group is protected, the hydroxyl group can undergo various reactions, such as oxidation, esterification, or etherification, without interference from the amino group. Following the desired transformation, the protecting group is removed to yield the final product with the desired functionality. This strategy has been instrumental in the synthesis of complex molecules, including pharmaceuticals. acs.org

Advanced Spectroscopic Analysis and Conformational Studies of Trans 4 Aminocyclohexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

NMR spectroscopy is a powerful method for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and spatial interactions of atomic nuclei, a detailed picture of the molecular framework and its stereochemistry can be constructed.

¹H NMR and ¹³C NMR Chemical Shift Analysis for Configuration Confirmation

The configuration of trans-4-aminocyclohexanol (B47343) is confirmed through the analysis of its ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the protons H-1 and H-3 appear as a triplet of triplets. mdpi.com A key difference between the cis and trans isomers is observed in the chemical shifts of protons H-2a, H-2b, and H-4a. mdpi.com

The ¹³C NMR data provides further evidence for the trans configuration. The C4 carbon in the trans isomer is shifted downfield by 2.0 ppm compared to the cis isomer, which is attributed to reduced ring strain. mdpi.com

Table 1: ¹H and ¹³C NMR Chemical Shifts for trans-4-Aminocyclohexanol

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 3.55 (m) | 74.1 |

| 2,6 | 1.18 (m), 1.70 - 1.93 (m) | 33.4 |

| 3,5 | 1.18 (m), 1.70 - 1.93 (m) | 30.7 |

| 4 | 2.58 (m) | 50.9 |

Note: Data corresponds to spectra recorded in D₂O. uni-greifswald.de Multiplicity is denoted as m (multiplet).

Spin-Spin Coupling Constants and Conformational Equilibrium Determination

The magnitude of the spin-spin coupling constants (J-values) between adjacent protons provides valuable information about the dihedral angles between them, as described by the Karplus equation. In trans-4-aminocyclohexanol, the H-1 and H-3 protons exhibit a triplet of triplets with coupling constants of J = 11.8, 4.4 Hz and J = 11.6, 4.0 Hz, respectively. mdpi.com These values are indicative of specific dihedral angles and are instrumental in determining the predominant chair conformation of the cyclohexane (B81311) ring. mdpi.com The vicinal coupling constants are strongly dependent on the conformation, allowing for the assignment of a predominant conformation and the estimation of the position of the conformational equilibrium. nih.govresearchgate.net For instance, a dihedral angle greater than 120° between H3 and H2a/H4a would result in coupling constants of approximately 12.0 Hz. nih.gov

Investigation of Conformational Preferences and Dynamics

The conformation of trans-4-aminocyclohexanol is not static but exists in a dynamic equilibrium that is influenced by various factors, including intramolecular interactions and the surrounding solvent environment.

Intramolecular Hydrogen Bonding and its Influence on Conformation

Intramolecular hydrogen bonding plays a significant role in the conformational preferences of aminocyclohexanol derivatives. biocrick.comresearchgate.net In non-polar solvents, an intramolecular hydrogen bond between the hydroxyl and amino groups can stabilize a conformation where these groups are in a diaxial arrangement. researchgate.netrsc.org This is an exception to the general rule that bulky substituents prefer an equatorial position to minimize steric hindrance. rsc.org The presence and strength of this hydrogen bond can be inferred from spectroscopic data and theoretical calculations. researchgate.netusp.br The stabilization of the diaxial conformer is a result of the favorable energetic gain from the hydrogen bond overcoming the steric strain of the axial substituents. researchgate.net

Solvent Effects on Conformational Equilibria

The conformational equilibrium of trans-4-aminocyclohexanol is highly sensitive to the solvent environment. researchgate.netrsc.org In non-polar solvents like chloroform (B151607) (CDCl₃), the intramolecular hydrogen bond is more prominent, favoring the diaxial conformation. rsc.org However, in polar, hydrogen-bond-accepting solvents such as deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO), the solvent molecules can form intermolecular hydrogen bonds with the hydroxyl and amino groups. researchgate.netrsc.org These intermolecular interactions compete with and can disrupt the intramolecular hydrogen bond, leading to a shift in the conformational equilibrium towards the diequatorial conformer, which is sterically more favorable. researchgate.netrsc.org This solvent-dependent conformational change has been observed in various aminocyclohexanol derivatives. rsc.orgsemanticscholar.org

pH-Triggered Conformational Switches in Aminocyclohexanol Derivatives

The phenomenon of pH-triggered conformational switching is a well-documented attribute of certain aminocyclohexanol derivatives, particularly those with a trans-1,2 substitution pattern. In these molecules, the protonation of the amino group at low pH facilitates the formation of a strong intramolecular hydrogen bond with the adjacent hydroxyl group. pacific.eduresearchgate.net This interaction stabilizes a conformer that is otherwise energetically unfavorable, inducing a distinct "flip" in the cyclohexane ring's conformation. pacific.edu This mechanically transmitted impulse can alter the orientation of other substituents on the ring, effectively making the molecule a conformational pH-trigger. pacific.eduresearchgate.net The pH sensitivity can be tuned by modifying the amino group, with pKa values for protonated compounds reported to vary significantly, for instance, from 2.6 to 8.5 in d4-methanol for various trans-2-aminocyclohexanol derivatives. researchgate.net

For trans-4-aminocyclohexanol, the subject of this article, the amino and hydroxyl groups are positioned at opposite ends of the cyclohexane ring. This 1,4-disubstitution prevents the formation of a direct, intramolecular hydrogen bond that is characteristic of the 1,2-isomers' switching mechanism. Consequently, a conformational flip driven by the same mechanism is not observed. However, pH changes can still influence the conformational equilibrium through other, more subtle effects. Protonation of the amino group alters long-range electrostatic interactions within the molecule and modifies its solvation shell. These changes in intermolecular forces and coulombic interactions can shift the delicate energetic balance between different conformations of the cyclohexane ring, although typically to a lesser extent than the direct hydrogen-bond-driven switch seen in 1,2-isomers.

Energy Estimation of Intramolecular Interactions and Ring Twisting Effects

The conformational behavior of aminocyclohexanols is governed by a complex interplay of steric and electronic effects, including intramolecular hydrogen bonding. Theoretical methods are crucial for quantifying the energy of these interactions. Studies on related systems, such as monocharged cyclohexyldiamines and aminocyclohexanols, have investigated charge-assisted intramolecular hydrogen bonds (CAHBs). acs.org These calculations reveal that the presence of a charge significantly strengthens the hydrogen bond, with interaction energies ranging from -23 to -113 kJ mol⁻¹, classifying them as moderate to strong hydrogen bonds. acs.org The strength of these interactions is highly dependent on the relative positions of the donor and acceptor groups on the cyclohexane ring. acs.org

Theoretical and Computational Chemistry for Conformational Analysis and Reaction Mechanisms

Density Functional Theory (DFT) Calculations for Energy Profiles and Intermediate Stability

Density Functional Theory (DFT) is a powerful computational tool for investigating the structure, stability, and electronic properties of molecules like trans-4-aminocyclohexanol. DFT calculations performed on derivatives of trans-4-aminocyclohexanol confirm that the chair conformation of the cyclohexane ring, with both substituents in equatorial positions, is the most stable arrangement. It is estimated to be energetically preferred by approximately 25-30 kJ/mol compared to alternative twist-boat or boat conformations.

Further analysis using techniques like Natural Bond Orbital (NBO) theory provides deeper insights into the molecule's electronic structure. NBO analysis can reveal hyperconjugative interactions and charge delocalization within the molecule, such as charge transfer from the amino group towards other parts of a derivative's structure. acs.org Beyond static structures, DFT is instrumental in mapping the energy profiles of chemical reactions. For instance, in the study of the cis-trans epimerization of the closely related N-(4-hydroxycyclohexyl)-acetamide, DFT calculations at the B3LYP/6-31G* level were used to determine the relative energies and stabilities of the reactants, various proposed intermediates, and the final products, thereby elucidating the most probable reaction pathway. academie-sciences.fr

Transition State Analysis for Reaction Pathway Optimization

To fully understand a reaction mechanism, it is necessary to identify not only the stable intermediates but also the high-energy transition states that connect them. Transition state analysis via DFT calculations allows for the localization of these critical points on the potential energy surface, and the calculation of their structures and energies determines the activation energy (energy barrier) for each step of the reaction.

This analysis provides critical information for reaction optimization. For example, in the synthesis of a Schiff base from a trans-4-aminocyclohexanol derivative, transition state analysis helped to identify steric hindrance in the cyclohexanol (B46403) ring, which informed the selection of appropriate solvents to reduce the activation energy and improve the reaction outcome. Similarly, in computational studies of cis-trans epimerization mechanisms, locating the transition states is fundamental to confirming the proposed pathway and understanding the kinetics of the isomerization process. academie-sciences.fracademie-sciences.fr By comparing the energy barriers of different potential pathways, chemists can predict which route is more favorable and how to design experimental conditions to promote a desired outcome.

Prediction of cis-trans Epimerization Mechanisms and Ratios

Computational chemistry provides a powerful platform for predicting the mechanisms and outcomes of stereochemical transformations, such as the cis-trans epimerization of cyclohexanol derivatives. A detailed theoretical study on N-(4-hydroxycyclohexyl)-acetamide, an analogue of trans-4-aminocyclohexanol, combined experimental results with DFT calculations to propose a plausible epimerization mechanism. academie-sciences.fracademie-sciences.fr

The proposed pathway suggests that the isomerization does not occur by a simple ring flip but proceeds through the formation of cis- and trans-free radical intermediates, which can then interconvert via a 4-acetamide-cyclohexanone intermediate. academie-sciences.fr DFT calculations were employed to investigate the energetics of this entire pathway, confirming its feasibility. academie-sciences.fr Furthermore, these computational models can effectively predict how experimental conditions, particularly the choice of solvent, affect the final ratio of isomers. The calculations showed that increasing the polarity of the solvent stabilizes the radical intermediates, favoring an alternative, lower-energy pathway that ultimately increases the yield of the trans-isomer, a finding that aligns well with experimental observations. academie-sciences.fracademie-sciences.fr

| Solvent | Yield of trans-isomer (%) |

|---|---|

| 95% Ethanol (B145695) | 38.5% |

| 100% Water | 70.4% |

Applications of Trans 4 Aminocyclohexanol in Medicinal Chemistry and Pharmaceutical Development

Role as a Chiral Building Block and Auxiliary in Asymmetric Synthesis

Trans-4-Aminocyclohexanol (B47343) is a chiral molecule, meaning it exists in non-superimposable mirror-image forms called enantiomers. cymitquimica.com This property is of paramount importance in pharmaceutical development, as different enantiomers of a drug can have vastly different biological activities. The compound's defined stereochemistry makes it a valuable chiral building block, enabling the synthesis of enantiomerically pure compounds. chemimpex.com This is critical in drug formulation to ensure the desired therapeutic effect while minimizing potential side effects. chemimpex.com

Its utility extends to being a chiral auxiliary in asymmetric synthesis, a technique used to selectively produce one enantiomer over the other. chemimpex.comcymitquimica.com The trans configuration of the amino and hydroxyl groups provides stereochemical stability, which is essential for achieving high levels of enantioselectivity in chemical reactions. scimplify.com Researchers utilize trans-4-aminocyclohexanol as a scaffold to construct complex chiral molecules, including selective ligands and inhibitors for various biological targets. cymitquimica.comscimplify.com

Intermediate in the Synthesis of Biologically Active Molecules

The dual functionality of trans-4-aminocyclohexanol, possessing both an amine and an alcohol group, makes it a highly versatile intermediate for synthesizing a diverse array of biologically active molecules. innospk.com

Trans-4-Aminocyclohexanol is a key intermediate in the synthesis of pharmaceuticals targeting analgesic and anti-inflammatory pathways. chemimpex.comscimplify.com Research has shown that it has an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines and cyclooxygenase (COX) activity, which is involved in pain and inflammation pathways. biosynth.com This compound serves as a foundational structure in drug discovery programs aimed at developing new neuropharmaceuticals and pain modulators. scimplify.com

Table 1: Research on trans-4-Aminocyclohexanol in Analgesic and Anti-inflammatory Agent Development

| Research Focus | Key Finding | Reference |

|---|---|---|

| Intermediate for Analgesics | Serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics. | chemimpex.com |

| Anti-inflammatory Pathways | Evaluated for its potential in targeting central nervous system (CNS), analgesic, and anti-inflammatory pathways. | scimplify.com |

| Mechanism of Action | Inhibits the production of pro-inflammatory cytokines and cyclooxygenase (COX) activity in vitro. | biosynth.com |

One of the most significant applications of trans-4-aminocyclohexanol is as a crucial precursor in the industrial synthesis of Ambroxol (B1667023) hydrochloride. innospk.comfishersci.pt Ambroxol is a widely used mucolytic agent that helps in clearing mucus from the respiratory tract and is used to treat various respiratory diseases. innospk.comwikipedia.org The synthesis of Ambroxol involves the reaction of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde (B195418). acs.org The trans stereochemistry of the starting material is essential for the final structure and activity of Ambroxol. google.comnih.gov

Trans-4-aminocyclohexanol hydrochloride is a key starting material for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptanes. sigmaaldrich.com This is achieved through a process involving transannular nucleophilic displacement. sigmaaldrich.com These bicyclic structures are important substrates in drug development and are used in the creation of bioluminescent probes and other biomedical applications. google.com A multi-step synthesis starting from trans-4-aminocyclohexanol can produce high-purity 7-azabicyclo[2.2.1]heptane, a valuable intermediate in organic chemistry. google.comacs.org

The scaffold of trans-4-aminocyclohexanol is incorporated into the structure of novel muscarinic antagonists and agonists. researchgate.net For instance, it has been used as a flexible lipophilic spacer in the design of bifunctional compounds that act as both β2 agonists and M3 muscarinic antagonists for the treatment of chronic obstructive pulmonary disease (COPD). researchgate.netgoogle.com Furthermore, derivatives of this compound are explored in the development of selective activators for the M4 muscarinic acetylcholine (B1216132) receptor, which is a promising target for treating central nervous system disorders like schizophrenia. nih.govnih.gov

Table 2: Role of trans-4-Aminocyclohexanol in Muscarinic Receptor Ligand Development

| Application | Specific Role of trans-4-Aminocyclohexanol | Therapeutic Target | Reference |

|---|---|---|---|

| Muscarinic Antagonists | Used as a linker in bifunctional molecules with M3 antagonist activity. | Chronic Obstructive Pulmonary Disease (COPD) | researchgate.netgoogle.com |

| M4 Agonists | Derivatives are investigated as selective M4 muscarinic receptor activators. | Central Nervous System (CNS) Diseases (e.g., Schizophrenia) | nih.govnih.gov |

| M1 Positive Allosteric Modulators (PAMs) | Reacted to form pyrrole-3-carboxamides evaluated as M1 PAMs. | Alzheimer's Disease | sci-hub.se |

Intermediate in Antiviral Drug Development (e.g., Lomibuvir)

trans-4-Aminocyclohexanol serves as a crucial precursor in the synthesis of antiviral drugs. guidechem.com One notable example is its use in the creation of Lomibuvir, a non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. uni-greifswald.de The synthesis of Lomibuvir and other antiviral agents often involves the incorporation of the trans-4-aminocyclohexanol scaffold to achieve the desired three-dimensional structure and chemical properties necessary for antiviral activity. uni-greifswald.deuni-greifswald.ded-nb.info The development of efficient synthetic routes to produce trans-4-aminocyclohexanol is therefore of significant interest for the pharmaceutical industry. uni-greifswald.ded-nb.info

Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

trans-4-Aminocyclohexanol is a key starting material in the synthesis of a class of compounds known as soluble epoxide hydrolase (sEH) inhibitors. nih.govucanr.edu sEH is an enzyme involved in the metabolism of fatty acid epoxides, some of which have anti-inflammatory and blood pressure-regulating properties. nih.gov By inhibiting sEH, the levels of these beneficial epoxides can be increased, offering a therapeutic strategy for conditions like hypertension and inflammation. nih.govnih.gov

Research has shown that N,N'-disubstituted ureas containing a trans-1,4-cyclohexane moiety, derived from trans-4-aminocyclohexanol, are potent sEH inhibitors. nih.gov Studies have demonstrated that while both cis and trans isomers can exhibit potent inhibitory activity, the trans isomers are often more metabolically stable in human liver microsomes. nih.gov The synthesis of these inhibitors typically involves reacting trans-4-aminocyclohexanol hydrochloride with an isocyanate, such as 1-adamantyl isocyanate. nih.gov

A structure-activity relationship (SAR) study was conducted to incorporate features of the multi-kinase inhibitor sorafenib (B1663141) into sEH inhibitors. This led to the development of compounds with dual activity, potentially reducing the pro-angiogenic effects of sEH inhibition. nih.gov In this context, the trans-1,4-cyclohexyl group was found to be a suitable bioisostere for the phenyl ring present in sorafenib. nih.gov

Table 1: Research Findings on sEH Inhibitors Derived from trans-4-Aminocyclohexanol

| Compound/Study | Key Finding | Reference |

|---|---|---|

| N,N'-disubstituted ureas | trans isomers showed greater metabolic stability compared to cis isomers. | nih.gov |

| t-CUPM (Compound 4) | Possesses potent sEH inhibition and similar C-RAF and VEGFR-2 inhibition to sorafenib. | nih.gov |

| t-CUCB (Compound 7) | Selectively inhibits sEH and human umbilical vein endothelial cell (HUVEC) proliferation. | nih.gov |

| 13g (t-AUCB) | Showed excellent oral bioavailability and efficacy in a murine model of hypotension. | nih.govucanr.edu |

Research into Neurotransmitter Systems and Brain Function

trans-4-Aminocyclohexanol and its derivatives are utilized in research focused on neurotransmitter systems and brain function. chemimpex.com The compound serves as a scaffold for creating molecules that can interact with various receptors and enzymes in the central nervous system (CNS). scimplify.comnordmann.global For instance, derivatives of trans-4-aminocyclohexanol have been investigated for their potential as dopamine (B1211576) D3 receptor agonists, which could have implications for treating neurological and psychiatric disorders. nih.gov The ability to synthesize both cis and trans isomers allows for the exploration of stereochemistry on biological activity, providing valuable insights into drug-receptor interactions. nih.gov

Design of Novel Therapeutic Agents with Improved Efficacy and Reduced Side Effects

The rigid and well-defined stereochemistry of trans-4-aminocyclohexanol makes it an attractive component in the design of new drugs with potentially improved efficacy and fewer side effects. chemimpex.com By incorporating this scaffold, medicinal chemists can create molecules with specific three-dimensional arrangements that can lead to higher selectivity for their intended biological targets. chemimpex.com This can translate to a better therapeutic window, where the desired therapeutic effect is achieved at a dose lower than that which causes significant side effects.

For example, bifunctional molecules containing a trans-4-aminocyclohexanol linker have been designed to act as both β2-adrenoceptor agonists and muscarinic M3 receptor antagonists for the treatment of chronic obstructive pulmonary disease (COPD). nih.gov This approach aims to combine two different mechanisms of action in a single molecule, potentially leading to enhanced bronchodilation.

In another study, a biofilm inhibitor based on the trans-4-aminocyclohexanol structure was synthesized and showed potential against Staphylococcus aureus, a bacterium associated with vascular graft infections. frontiersin.org

Exploration of Adamantane-like Scaffolds for Diverse Therapeutic Targets

The adamantane (B196018) cage is a rigid, lipophilic three-dimensional structure that has been incorporated into many successful drugs. The cyclohexane (B81311) ring of trans-4-aminocyclohexanol can be considered a simplified or foundational element for building more complex adamantane-like scaffolds. These rigid structures are valuable in drug design because they can help to pre-organize a molecule into a conformation that is favorable for binding to a biological target.

Research has explored the replacement of the adamantane group in known drugs with other scaffolds, including those derived from or inspired by trans-4-aminocyclohexanol, to modulate activity and pharmacokinetic properties. For example, in the development of sEH inhibitors, the adamantyl group is a common feature, and the cyclohexane ring of trans-4-aminocyclohexanol provides a core structure for attaching this and other lipophilic groups. nih.gov The exploration of these adamantane-like scaffolds continues to be an active area of research for a wide range of therapeutic targets.

Trans 4 Aminocyclohexanol in Materials Science and Polymer Chemistry

Modification of Polymers to Enhance Flexibility and Thermal Stability

Research has shown that trans-4-aminocyclohexanol (B47343) and its derivatives, such as trans-4-Boc-aminocyclohexanol, are utilized as modifiers in the formulation of polymers and resins. chemimpex.comchemimpex.com By integrating this compound, material scientists can enhance properties like flexibility and thermal stability, which are critical for advanced material applications. chemimpex.comchemimpex.com For example, guanidine (B92328) derivatives, which can be synthesized from amines like trans-4-aminocyclohexanol, have been investigated as additives in polyurethane foams to improve mechanical properties and minimize degradation under humid conditions. google.com The stability of carbamates, formed from the reaction of amines with CO2, is also enhanced by non-flexible substituents on the amine, a characteristic of the cyclohexyl ring, which can be relevant in the context of polymer stability. mdpi.com

Table 1: Impact of trans-4-Aminocyclohexanol on Polymer Properties

| Polymer System | Modification Strategy | Resulting Property Enhancement |

|---|---|---|

| Various Polymers/Resins | Incorporation as a modifier | Enhanced flexibility and thermal stability. chemimpex.comchemimpex.com |

Production of Surfactants and Reagents in Organic Reactions

Beyond polymer modification, trans-4-aminocyclohexanol serves as a precursor in the synthesis of specialty chemicals, including surfactants. chemimpex.com Its amphiphilic nature, stemming from the hydrophilic amine and hydroxyl groups and the lipophilic cyclohexane (B81311) ring, makes it a suitable scaffold for creating surface-active agents.

In the realm of organic synthesis, it is a versatile reagent and intermediate. chemimpex.comlookchem.com Its dual functionality allows it to participate in a wide range of chemical transformations. A notable application is its use as a key intermediate in the synthesis of Ambroxol (B1667023) hydrochloride, a mucolytic drug. lookchem.comfishersci.noinnospk.com It is also employed as a starting material for producing N-substituted 7-azabicyclo[2.2.1]heptanes, which are valuable substrates in biochemical studies involving microbial oxidation. lookchem.comsigmaaldrich.com

A specific documented reaction involves the enzymatic synthesis of butyric acid 4-amino-cyclohexyl ester from trans-4-aminocyclohexanol and butyric acid-(2-chloro-ethyl ester), catalyzed by Aspergillus niger lipase (B570770). lookchem.comfishersci.no

Formation of Benzoxazine (B1645224) Monomers and Polybenzoxazines for Advanced Materials

Polybenzoxazines are a class of high-performance phenolic resins known for their excellent thermal stability, low water absorption, good dielectric properties, and high char yield. trans-4-Aminocyclohexanol is a key component in the synthesis of specific benzoxazine monomers.

The synthesis involves the reaction of trans-4-aminocyclohexanol with a phenol (B47542) (like Bisphenol A) and formaldehyde (B43269). The resulting monomer contains the characteristic oxazine (B8389632) ring. Upon thermal curing, these monomers undergo ring-opening polymerization to form a highly cross-linked polybenzoxazine network. The incorporation of the cycloaliphatic moiety from trans-4-aminocyclohexanol can impart lower melt viscosity to the monomer and enhanced toughness to the final cured polymer. Its hydrochloride salt has also been used in the synthesis of benzoxazine for preparing polybenzoxazine-silica hybrid nanocomposites. sigmaaldrich.com

Table 2: Research on trans-4-Aminocyclohexanol in Benzoxazine Synthesis

| Reactants | Product | Application |

|---|---|---|

| trans-4-Aminocyclohexanol, Formaldehyde, Bisphenols | Benzoxazine Monomers | Polymerize to form polybenzoxazines for advanced materials. |

Creation of Functionalized Polymers with Tailored Properties

The ability to introduce specific functional groups into a polymer chain is crucial for designing materials with customized properties. The amine and hydroxyl groups of trans-4-aminocyclohexanol provide reactive sites for grafting other molecules or for creating specific interactions within the polymer matrix.

This compound can be used to create functionalized polymers that have applications in advanced materials such as nanocomposites. In one study, trans-4-aminocyclohexanol was used in a thiol-Michael addition post-modification of a polyester, demonstrating its utility in creating functionalized degradable polymers under mild conditions. acs.org This approach allows for the synthesis of polymers with specific functionalities, such as guanidinium (B1211019) moieties for antibacterial properties. acs.org

Applications in Optical and Electronic Materials

The properties of trans-4-aminocyclohexanol make it a useful component in the synthesis of materials for optical and electronic applications. nbinno.combldpharm.com Its structure can contribute to the thermal stability and processability of materials used in electronic devices.

In the electronic materials industry, it is used in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs). nbinno.com It can act as a chiral dopant in the synthesis of chiral liquid crystals, which are fundamental to display technologies like LCDs. nbinno.com Furthermore, the development of organic-inorganic hybrid materials for applications like optical waveguides relies on monomers that can be incorporated into a stable matrix, a role that derivatives of cycloaliphatic alcohols can play. colab.ws

Utilization as a Structure-Directing Agent in Material Synthesis

In the synthesis of inorganic materials like zeolites and other porous silicates, organic molecules are often used as structure-directing agents (SDAs) or templates. These molecules guide the organization of inorganic precursors to form specific crystalline structures with desired pore architectures.

A clear example of this application is the use of trans-4-aminocyclohexanol as an SDA in the hydrothermal synthesis of Co-containing magadiite. rsc.org In this process, the organic amine directs the formation of the layered silicate (B1173343) structure. The synthesis gel for this material has a specific molar ratio of components, including SiO2, NaOH, water, a cobalt source, and trans-4-aminocyclohexanol as the SDA. rsc.org After the hydrothermal reaction, the organic template is typically removed by washing or calcination to yield the final porous inorganic material. rsc.org

Supramolecular Chemistry and Crystal Engineering of Trans 4 Aminocyclohexanol Derivatives

Hydrogen Bonding Interactions and Supramolecular Assembly

Hydrogen bonding is a fundamental force in the supramolecular assembly of trans-4-aminocyclohexanol (B47343) derivatives. biocrick.comdp.tech Both intermolecular and intramolecular hydrogen bonds are critical in defining the three-dimensional arrangement of molecules in the solid state. biocrick.comdp.tech In derivatives of hexamolybdate functionalized with trans-4-aminocyclohexanol, X-ray structural studies have shown that bridged oxo ligands are more likely to act as hydrogen bond acceptors than terminal oxo ligands. biocrick.comdp.tech

The presence of small solvent molecules, such as water, isopropanol (B130326), and ethanol (B145695), which can act as both hydrogen bond donors and acceptors, further complicates and enriches the supramolecular assembly. biocrick.comdp.tech These solvent molecules often act as bridges, connecting different components of the structure through hydrogen bonds. biocrick.comdp.tech The resulting hydrogen-bonding network has a significant impact not only on the crystal packing but also on the conformation of the anions within the structure. biocrick.comdp.tech

Furthermore, the nature of the organic ligand attached to a central cluster, the number of substitutions, and the specific crystallized solvent molecules can dramatically alter the supramolecular assembly. biocrick.comdp.tech This can lead to a fascinating diversity of structures, ranging from simple dimers to one-dimensional single and double chains, and even complex two-dimensional networks. biocrick.comdp.tech The host-guest inclusion compound formed between 18-crown-6 (B118740) as the host and trans-4-aminocyclohexanol as the guest is another example where N−H⋅⋅⋅O hydrogen-bonding interactions are the primary driving force for the assembly. researchgate.net

Formation of Ionic Molecular Complexes with Atmospheric CO2

A noteworthy characteristic of trans-4-aminocyclohexanol is its propensity to react with atmospheric carbon dioxide. iucr.orgiucr.org This reaction leads to the formation of (4-hydroxycyclohexyl)carbamic acid. iucr.orgiucr.org This carbamic acid derivative can then co-crystallize with the parent trans-4-aminocyclohexanol to form a 1:1 ionic molecular complex. iucr.orgiucr.org